molecular formula C17H27N3 B567597 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine CAS No. 1208089-34-2

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine

Cat. No. B567597
M. Wt: 273.424
InChI Key: VSXHNVXVLCRGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a chemical compound . It is also known as a type of chemical entity . It has been used as a reactant for the synthesis of muscarinic acetylcholine receptor antagonist and beta 2 adrenoceptor agonist .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Methyl-4-(piperidin-4-yl)piperazine, a related compound, has been synthesized and used as a building block in organic synthesis . Another related compound, 1-[(1-Methylpiperidin-4-yl)methyl]piperazine, has also been synthesized .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is C17H27N3 . Its molecular weight is 273.42 .

Scientific Research Applications

DNA Binding and Cellular Imaging

One significant application of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine derivatives is observed in the field of cellular biology, particularly with Hoechst 33258, a compound known for its ability to bind strongly to the minor groove of double-stranded B-DNA. This binding is specific to AT-rich sequences, enabling Hoechst 33258 to serve as a fluorescent DNA stain for cellular imaging. It penetrates cells easily, making it valuable for chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Its derivatives are utilized as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Tuberculosis Treatment

Macozinone, another derivative under clinical trials for treating tuberculosis (TB), highlights the therapeutic application of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine analogs. This compound targets decaprenylphosphoryl ribose oxidase DprE1, crucial for synthesizing essential arabinan polymers in the cell wall of Mycobacterium tuberculosis. The optimism surrounding Macozinone stems from its efficacy in pilot clinical studies, pointing towards more efficient TB drug regimens (Makarov & Mikušová, 2020).

Anti-Mycobacterial Activity

Piperazine and its analogues have shown significant anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB). Research indicates that molecules containing piperazine as a core subunit exhibit potent activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. This review highlights the structure-activity relationship (SAR) of these compounds, aiding medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

properties

IUPAC Name

1-benzyl-4-(4-methylpiperidin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3/c1-17(7-9-18-10-8-17)20-13-11-19(12-14-20)15-16-5-3-2-4-6-16/h2-6,18H,7-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXHNVXVLCRGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674279
Record name 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine

CAS RN

1208089-34-2
Record name 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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